1-Pentan-3-yl-3-phenylurea

Description

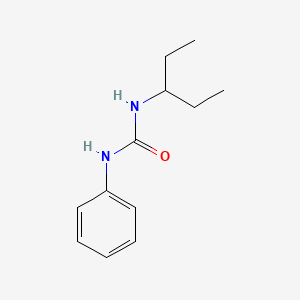

Structure

3D Structure

Properties

IUPAC Name |

1-pentan-3-yl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-10(4-2)13-12(15)14-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYODPPPSQMIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design for 1 Pentan 3 Yl 3 Phenylurea and Its Analogues

Established Synthetic Routes for Phenylurea Core Structures

The formation of the phenylurea backbone, central to 1-pentan-3-yl-3-phenylurea, is achievable through several well-documented chemical reactions. These methods range from direct coupling strategies to multi-step procedures involving reactive intermediates.

Direct Synthesis Approaches to this compound

The most direct and common method for synthesizing this compound involves the reaction between phenyl isocyanate and pentan-3-amine. This nucleophilic addition reaction is typically efficient and high-yielding. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea (B33335) linkage.

A general procedure for this type of reaction involves dissolving the isocyanate, in this case, phenyl isocyanate, in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). ucanr.edunih.gov The amine, pentan-3-amine, is then added to the solution, often at a reduced temperature (e.g., in an ice bath) to control the reaction's exothermicity. ucanr.edu The mixture is stirred until the reaction is complete, which can take from a few minutes to several hours. The product, this compound, can then be isolated through standard workup procedures, such as quenching the reaction, extraction, and purification by recrystallization or chromatography. ucanr.edu

Another direct approach involves the reaction of an amine with a carbamoyl (B1232498) chloride. While less common for this specific combination, it remains a viable pathway for urea synthesis. rsc.org

Phosgenation and Isocyanate-Based Coupling Strategies

Isocyanates are pivotal intermediates in the synthesis of many phenylurea compounds. rsc.org The traditional and most common industrial method for producing phenyl isocyanate is through the phosgenation of aniline (B41778). rsc.org This process involves reacting aniline with phosgene (B1210022) (COCl₂), a highly toxic gas, which has significant safety and environmental drawbacks. rsc.org

To circumvent the hazards of phosgene, safer alternatives have been developed. Triphosgene, a solid and therefore more manageable compound, can be used in its place to convert anilines to their corresponding isocyanates in situ. ucanr.eduresearchgate.net The reaction is typically performed in a biphasic mixture of an organic solvent like dichloromethane and an aqueous base. ucanr.edu Once the phenyl isocyanate is formed, it is not isolated but is reacted directly with the desired amine (pentan-3-amine) in a one-pot synthesis to yield the final urea product. nih.gov

Palladium-catalyzed cross-coupling reactions represent a more advanced strategy. Aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) to generate an aryl isocyanate intermediate. nih.gov This is then trapped in the same reaction vessel with an amine to produce unsymmetrical ureas. This method is notable for its tolerance of a wide array of functional groups. nih.gov

| Method | Reactants | Key Intermediates | Advantages | Disadvantages | Citations |

| Direct Amine-Isocyanate Reaction | Phenyl isocyanate, Pentan-3-amine | None | High yield, simple procedure | Requires handling of isocyanates | ucanr.edu, nih.gov |

| Phosgenation Route | Aniline, Phosgene, Pentan-3-amine | Phenyl isocyanate | Established industrial process | Highly toxic phosgene, hazardous | rsc.org |

| Triphosgene Route | Aniline, Triphosgene, Pentan-3-amine | Phenyl isocyanate | Safer than phosgene, one-pot possible | Triphosgene is still a hazardous reagent | researchgate.net, ucanr.edu |

| Pd-Catalyzed Cross-Coupling | Aryl chloride, Sodium cyanate, Amine | Arylpalladium isocyanate complex | Wide functional group tolerance | Requires palladium catalyst, specific ligands | nih.gov |

Green Chemistry Principles in the Synthesis of Phenylurea Compounds

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for phenylurea synthesis. A significant advancement is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org A catalyst-free synthesis of N-substituted ureas has been demonstrated in water by reacting anilines with potassium cyanate. rsc.org This approach avoids hazardous solvents and catalysts.

Another green strategy focuses on replacing toxic reagents like phosgene. tandfonline.com The use of 3-substituted dioxazolones as isocyanate surrogates provides a phosgene- and metal-free pathway to unsymmetrical ureas. researchgate.nettandfonline.com These reactions can be run in greener solvents like methanol (B129727) or ethyl acetate (B1210297) with a non-toxic base such as sodium acetate, sometimes allowing for easy product separation by filtration without the need for chromatography. tandfonline.com The potential for recycling the solvent and base further enhances the green credentials of this method. tandfonline.com

Furthermore, the use of carbon dioxide (CO₂) as a C1 source to replace phosgene in isocyanate synthesis is a major goal in green industrial chemistry. researchgate.net While still under development, routes involving the reaction of phenylurea with methanol or dimethyl carbonate are being explored as non-phosgene pathways to key intermediates. researchgate.net

Strategies for Derivatization and Analogue Generation of this compound

Creating analogues of this compound involves systematically modifying different parts of the molecule to explore structure-activity relationships (SAR). nih.gov The primary sites for modification are the phenyl ring and the pentan-3-yl group.

Modifications at the Phenyl Moiety

The phenyl ring offers extensive opportunities for derivatization. Introducing various substituents can significantly alter the molecule's electronic, steric, and lipophilic properties. This is typically achieved by starting with a substituted aniline or a substituted phenyl isocyanate.

Common modifications include the introduction of:

Electron-withdrawing groups: Halogens (e.g., -Cl, -Br), nitro (-NO₂), or trifluoromethyl (-CF₃) groups can be added to the ring. tandfonline.comnih.govmdpi.com

Electron-donating groups: Alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (e.g., -OCH₃) groups are common additions. tandfonline.comnih.gov

Complex functional groups: The phenyl ring can be attached to larger heterocyclic structures or other aromatic systems to create more complex analogues. rsc.orgmdpi.com

These modifications are achieved by reacting pentan-3-amine with a diverse array of commercially available or synthesized substituted phenyl isocyanates. mdpi.com For instance, reacting pentan-3-amine with 4-chlorophenyl isocyanate would yield 1-(4-chlorophenyl)-3-(pentan-3-yl)urea.

| Phenyl Substituent | Example Starting Material | Resulting Analogue Structure | Potential Property Change | Citations |

| Chloro | 4-chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(pentan-3-yl)urea | Increased lipophilicity, altered electronics | nih.gov |

| Methoxy (B1213986) | 4-methoxyphenyl isocyanate | 1-(4-methoxyphenyl)-3-(pentan-3-yl)urea | Increased polarity, H-bond acceptor | tandfonline.com |

| Nitro | 4-nitrophenyl isocyanate | 1-(4-nitrophenyl)-3-(pentan-3-yl)urea | Strong electron-withdrawing effect | nih.gov |

| Methyl | p-tolyl isocyanate | 1-(pentan-3-yl)-3-(p-tolyl)urea | Increased lipophilicity | nih.gov |

Substitutions on the Pentan-3-yl Segment

The alkyl portion of the molecule, the pentan-3-yl group, can also be varied to fine-tune the compound's properties. This involves reacting phenyl isocyanate with different primary or secondary amines. Research on related phenylureas has shown that varying the N'-substituent is a key strategy in medicinal chemistry and agrochemical development. sciengine.comnih.gov

SAR studies have explored a range of alkyl groups, including:

Alternative Alkyl Chains: Butyl, isopentyl, and neopentyl groups have been substituted in similar urea structures. nih.gov

Cyclic Aliphatic Groups: Cyclohexyl or adamantyl groups can be used in place of the acyclic pentyl group, introducing conformational rigidity. ucanr.edursc.org

Functionalized Chains: The alkyl chain can incorporate other functional groups, such as double bonds (e.g., allyl groups) or ether linkages, to create more complex derivatives. nih.gov

The synthesis of these analogues follows the standard isocyanate-amine coupling reaction, simply by replacing pentan-3-amine with the desired alternative amine. For example, reacting phenyl isocyanate with cyclohexylamine (B46788) would produce 1-cyclohexyl-3-phenylurea.

Alterations to the Urea Linkage (e.g., Thiourea (B124793), Amides)

The foundational urea moiety (-NH-C(O)-NH-) in this compound is a critical determinant of its chemical properties and biological interactions. Modifications to this linkage, substituting it with isosteric groups like thioureas or amides, provide a powerful strategy for probing structure-activity relationships and modulating physicochemical characteristics. The synthesis of these analogues involves distinct chemical pathways that replace the central carbonyl group or the entire urea bridge.

Thiourea Analogues: The most common alteration is the replacement of the urea's oxygen atom with sulfur, yielding a thiourea (-NH-C(S)-NH-). This substitution significantly alters the hydrogen bonding capacity and electronic distribution of the linker. The synthesis of N,N'-disubstituted thioureas, such as the thiourea analogue of this compound, is typically achieved through the reaction of an amine with an isothiocyanate. researchgate.netmdpi.com For example, pentan-3-amine would be reacted with phenyl isothiocyanate. This straightforward addition reaction often proceeds with high yield. mdpi.com

An alternative route involves the in situ formation of an aroyl isothiocyanate. This can be accomplished by reacting a benzoyl chloride with potassium thiocyanate (B1210189) (KSCN). The resulting intermediate can then be treated with an appropriate amine to furnish the 1-aroyl-3-aryl thiourea. nih.gov Subsequent hydrolysis can yield the desired N-substituted thiourea. jrespharm.com Research indicates that the substitution of the urea's oxygen with sulfur can lead to a reduction in biological activity in certain contexts, suggesting the hydrogen bond accepting property of the carbonyl oxygen is crucial for interaction with biological targets. sci-hub.se

Amide Analogues: Replacing the urea linkage with an amide bond (-C(O)-NH- or -NH-C(O)-) represents a more substantial structural modification. This creates analogues where the pentyl group is linked to the phenyl ring via an amide connection. The synthetic approach depends on the desired connectivity.

N'-phenyl Amides: To synthesize an analogue such as N-(pentan-3-yl)benzamide, a standard peptide coupling procedure can be employed. This typically involves activating benzoic acid (or a substituted derivative) to form an acid chloride or using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), followed by reaction with pentan-3-amine. sci-hub.senih.gov

C'-phenyl Amides: For an analogue like N-phenylpentanamide, where the carbonyl is attached to the pentyl fragment, the synthesis would involve the coupling of an appropriate pentanoic acid derivative with aniline. nih.gov

Stereoselective Synthesis Approaches for this compound Derivatives

The pentan-3-yl group in this compound contains a chiral center at the C3 position. Consequently, the compound can exist as two enantiomers, (R)-1-(pentan-3-yl)-3-phenylurea and (S)-1-(pentan-3-yl)-3-phenylurea. The development of stereoselective synthetic methods is crucial, as different stereoisomers can exhibit distinct biological activities.

The most direct and widely practiced strategy for achieving stereoselectivity in this class of compounds is a substrate-controlled approach. This method relies on the use of an enantiomerically pure starting material, which transfers its chirality to the final product. nih.gov In the context of this compound derivatives, the synthesis would commence with an enantiopure amine, either (R)-pentan-3-amine or (S)-pentan-3-amine. The reaction of this chiral amine with phenyl isocyanate directly yields the corresponding enantiomerically pure urea derivative. This approach has been successfully applied to analogous structures, such as the synthesis of chiral 1-phenyl-3-(1-phenylethyl)urea derivatives using optically pure (R)- or (S)-α-phenylethylamine. nih.gov Similarly, (R)-(-)-2-aminobutane has been used to prepare chiral urea analogues. sci-hub.se

The general scheme for this substrate-controlled stereoselective synthesis is as follows:

| Reactant 1 (Chiral Amine) | Reactant 2 | Product (Chiral Urea) |

| (S)-pentan-3-amine | Phenyl isocyanate | (S)-1-(pentan-3-yl)-3-phenylurea |

| (R)-pentan-3-amine | Phenyl isocyanate | (R)-1-(pentan-3-yl)-3-phenylurea |

A more advanced, though less common for this specific scaffold, strategy is catalyst-controlled synthesis. This involves using a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center or a precursor to it. For instance, catalytic methods for site-selective C-H functionalization using rhodium catalysts bearing chiral ligands have been shown to create complex chiral amides from prochiral substrates. paris-saclay.fr Such a method could theoretically be applied to construct the chiral pentyl fragment with high enantiomeric excess before its conversion into the final urea product.

Catalytic Systems in Phenylurea Synthesis and Functionalization

Catalysis offers efficient and sustainable routes for both the synthesis of the phenylurea core and the subsequent functionalization of the molecule to create diverse analogues. These catalytic systems range from simple organic bases to complex transition metal catalysts.

Catalysis in Phenylurea Synthesis: While the reaction between an amine and an isocyanate is often high-yielding without a catalyst, certain synthetic routes benefit significantly from catalytic systems.

Base Catalysis: In syntheses starting from amine salts, an organic base such as triethylamine (B128534) or diisopropylethylamine can act as a catalyst. The base gradually liberates the free amine from its salt, allowing it to react with the phenyl isocyanate in a controlled manner, which can prevent side reactions. google.com

Dehydrogenative Coupling: Modern catalytic methods aim to avoid pre-functionalized starting materials like isocyanates. A notable example is the use of a manganese pincer complex to catalyze the dehydrogenative coupling of amines and methanol to form ureas. acs.org This process liberates hydrogen gas as the only byproduct and is believed to proceed through a transient isocyanate intermediate formed in situ.

Carbamate (B1207046) Precursors: Catalysts are also employed in the synthesis of carbamate intermediates, which can then be converted to ureas. Zeolite catalysts, such as KNO₃-modified zeolite HY, have been shown to be effective in producing methyl N-phenyl carbamate from aniline, urea, and methanol. researchgate.net

Catalysis in Phenylurea Functionalization: Catalytic methods are also instrumental in the direct functionalization of the phenylurea scaffold, allowing for the modification of its aryl or alkyl portions. This enables the introduction of new chemical groups to fine-tune the molecule's properties.

C-H Functionalization: Transition metal catalysis provides powerful tools for the direct functionalization of otherwise inert C-H bonds. Rhodium(II) complexes, for example, can catalyze the selective amination of tertiary C(sp³)–H bonds. paris-saclay.fr This could potentially be used to introduce nitrogen-containing groups onto the pentyl chain of a pre-formed urea.

Cross-Coupling Reactions: The aromatic ring of the phenylurea is amenable to catalytic cross-coupling reactions. Copper-catalyzed N-arylation has been reported for phenylurea, enabling the formation of more complex diarylurea structures. researchgate.net Furthermore, the urea functional group itself can influence catalytic reactions. N-phenylurea has been identified as an effective and inexpensive ligand for palladium-catalyzed Suzuki and Heck cross-coupling reactions, highlighting the coordinating capability of the urea moiety. researchgate.net

Below is a table summarizing various catalytic systems and their applications in the synthesis and functionalization relevant to phenylureas.

| Catalyst System | Reaction Type | Application | Reference |

| Triethylamine | Base-catalyzed amine-isocyanate coupling | Synthesis of phenylureas from amine salts and isocyanates | google.com |

| Manganese Pincer Complex | Dehydrogenative Coupling | Synthesis of ureas from amines and methanol | acs.org |

| KNO₃/Zeolite HY | Carbamate formation | Synthesis of carbamate precursors to ureas | researchgate.net |

| Copper Salts | N-Arylation | Functionalization of the phenylurea N-H bond | researchgate.net |

| Rhodium(II) Complexes | C-H Amination | Functionalization of C(sp³)-H bonds in the alkyl chain | paris-saclay.fr |

| Palladium/N-phenylurea | Suzuki/Heck Coupling | N-phenylurea acting as a ligand for C-C bond formation | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 Pentan 3 Yl 3 Phenylurea

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. acs.orgcolumbia.edu For 1-Pentan-3-yl-3-phenylurea, these techniques would confirm the presence of the key urea (B33335) and phenyl moieties.

The FT-IR and Raman spectra are expected to be rich with information. The N-H stretching vibrations of the urea group typically appear as strong, broad bands in the FT-IR spectrum, generally in the region of 3300-3400 cm⁻¹. uni-regensburg.de The exact position of these bands is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration of the urea, known as the "Amide I" band, is one of the most intense and characteristic absorptions in the FT-IR spectrum, expected around 1630-1680 cm⁻¹. uni-regensburg.de The C-N stretching vibrations and N-H bending ("Amide II") modes would be found in the 1500-1600 cm⁻¹ region.

The phenyl group would be identified by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ range. uni-regensburg.de Out-of-plane C-H bending vibrations would give rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. The C=O stretch is also Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H (urea) | Stretching | 3300 - 3400 | Strong, Broad | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong | Medium |

| C=O (urea) | Stretching (Amide I) | 1630 - 1680 | Very Strong | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| N-H (urea) | Bending (Amide II) | 1500 - 1600 | Medium-Strong | Weak |

| C-N (urea) | Stretching | 1250 - 1350 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-H protons of the urea, and the protons of the pentan-3-yl group. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The two N-H protons of the urea linkage would give rise to two separate signals, likely broad singlets, in the region of δ 6.0-9.0 ppm, with their chemical shifts being highly dependent on solvent and concentration. The methine proton (CH) of the pentan-3-yl group attached to the nitrogen would be expected around δ 3.5-4.0 ppm, likely as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) and methyl (CH₃) protons of the pentyl group would appear in the upfield region, typically between δ 0.8-1.6 ppm.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the urea group at around δ 150-160 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the pentan-3-yl group attached to the nitrogen would be found around δ 50-60 ppm, while the other aliphatic carbons would be in the δ 10-40 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | Multiplet | 7.0 - 7.5 |

| N-H (phenyl side) | Broad Singlet | 7.5 - 9.0 |

| N-H (pentyl side) | Broad Singlet | 6.0 - 7.0 |

| Pentan-3-yl CH-N | Multiplet | 3.5 - 4.0 |

| Pentan-3-yl CH₂ | Multiplet | 1.3 - 1.6 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (urea) | 150 - 160 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 120 - 130 |

| Pentan-3-yl C-N | 50 - 60 |

| Pentan-3-yl CH₂ | 25 - 35 |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the pentan-3-yl group. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons that are two or three bonds away, confirming the connection of the pentan-3-yl and phenyl groups to the urea linkage.

The C-N bonds of the urea moiety have a degree of double bond character, which can lead to restricted rotation at room temperature. This can result in the observation of distinct NMR signals for different conformers. Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, could be used to study these conformational dynamics. By analyzing the changes in the line shape of the NMR signals with temperature, the energy barrier for rotation around the C-N bonds could be determined.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₂H₁₈N₂O), the molecular weight is 206.28 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its exact mass.

Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. A common fragmentation pathway for ureas is the cleavage of the C-N bonds. Key predicted fragments would include:

The phenyl isocyanate radical cation ([C₆H₅NCO]⁺) at m/z 119.

The anilinium ion ([C₆H₅NH₂]⁺) at m/z 93.

The pentan-3-ylaminium ion ([C₅H₁₁NH₂]⁺) at m/z 87.

Loss of the ethyl groups from the pentan-3-yl moiety.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 206 | [C₁₂H₁₈N₂O]⁺ (Molecular Ion) |

| 119 | [C₆H₅NCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 87 | [C₅H₁₁NH₂]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no specific crystal structure for this compound is publicly available, the structures of many related phenylurea compounds have been reported.

Based on these related structures, it is highly probable that this compound would crystallize in a centrosymmetric space group. The urea moiety is nearly planar, and the phenyl ring would be twisted with respect to this plane. The conformation of the pentan-3-yl group would be such as to minimize steric hindrance.

A defining feature in the crystal structures of phenylurea derivatives is the extensive network of intermolecular hydrogen bonds. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. It is highly likely that in the crystal lattice of this compound, molecules would form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers could then be further linked into chains or sheets through additional hydrogen bonds or other weaker intermolecular interactions like C-H···π interactions. This hydrogen bonding network is a key determinant of the solid-state properties of the compound.

Supramolecular Assembly and Packing Motifs

No crystallographic data for this compound has been reported. Therefore, a detailed description of its supramolecular assembly and packing motifs, which would be derived from single-crystal X-ray diffraction studies, cannot be provided.

Electronic Absorption and Fluorescence Spectroscopies for Electronic Structure and Excited State Dynamics

No electronic absorption (UV-Vis) or fluorescence spectra for this compound have been found in the scientific literature. Consequently, an analysis of its electronic structure and excited-state dynamics based on these spectroscopic techniques is not possible.

Computational Chemistry and Molecular Modeling of 1 Pentan 3 Yl 3 Phenylurea

Quantum Chemical Calculations (DFT, NBO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to obtain a balance between accuracy and computational cost, making them suitable for studying molecules of this size. physchemres.org Natural Bond Orbital (NBO) analysis is then employed to translate the complex wave function from DFT calculations into a more intuitive chemical picture of bonding and electron distribution. uni-muenchen.dempg.de

DFT calculations optimize the molecular geometry to find its lowest energy state and compute various electronic properties. uni-muenchen.de NBO analysis provides a detailed description of electron density distribution, atomic charges, and the interactions between electron donor and acceptor orbitals. dergipark.org.trscirp.org This analysis reveals the underlying Lewis structure, including lone pairs and bonds, and quantifies the stabilization energy associated with delocalization effects, such as hyperconjugation, which are crucial for understanding molecular stability and reactivity. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative framework for predicting chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors for a Phenylurea Derivative This table presents example values for a generic phenylurea compound, as specific experimental or calculated data for 1-Pentan-3-yl-3-phenylurea is not available in the provided sources. The parameters are calculated from HOMO and LUMO energies.

| Parameter | Formula | Description | Example Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity | 5.3 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.189 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons to itself | 3.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | 2.79 eV |

These parameters collectively help in understanding the molecule's propensity to participate in various chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. wolfram.com

Red Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H protons). researchgate.net

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the urea (B33335) group, making it a primary site for hydrogen bond donation and electrophilic interactions. The hydrogen atoms on the urea nitrogens (N-H) would exhibit positive potential (blue), identifying them as key hydrogen bond donors. The phenyl ring would show a mixed potential, with the π-system being slightly negative, while the pentyl group would be largely neutral (green).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the collection of different three-dimensional shapes it can adopt due to rotations around its single bonds. researchgate.netmdpi.com

Simulations can reveal the most stable conformers and the energy barriers between them. The flexibility is primarily due to rotation around the C-N bonds of the urea moiety and the bonds within the pentyl chain. The solvent environment plays a critical role in determining conformational preference. nih.govnih.gov For example:

In a polar solvent like water, the molecule may adopt conformations that maximize hydrogen bonding between its urea group and water molecules.

In a non-polar solvent , intramolecular hydrogen bonding might become more favorable, leading to more compact structures. mdpi.com

By analyzing the trajectories from MD simulations, one can determine the relative populations of different conformers and the timescale of transitions between them, providing a dynamic picture of the molecule's behavior in solution. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. endocrine-abstracts.orgmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. researchgate.net

Docking algorithms work by sampling a large number of possible conformations of the ligand within the binding site of the protein. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.govu-strasbg.fr A more negative score typically indicates a more favorable binding interaction.

The output of a docking study provides not only a numerical score but also a detailed 3D model of the ligand-receptor complex. This model allows for the identification of key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-π stacking (between the phenyl ring and aromatic residues in the protein)

Cation-π interactions

Table 2: Example of Predicted Interaction Modes from a Molecular Docking Study This table illustrates the type of data obtained from docking a phenylurea-like compound into a hypothetical enzyme active site.

| Ligand Atom/Group | Interaction Type | Receptor Residue | Distance (Å) |

| Carbonyl Oxygen (C=O) | Hydrogen Bond | ARG 120 | 2.8 |

| N-H (phenyl side) | Hydrogen Bond | GLU 85 | 3.1 |

| Phenyl Ring | π-π Stacking | PHE 210 | 4.5 |

| Pentyl Group | Hydrophobic | LEU 88, VAL 124 | N/A |

This information is vital for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity. biorxiv.orgnih.gov

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. researchgate.net Docking studies help elucidate the molecular recognition mechanism by revealing why a particular ligand binds to a specific receptor site. rsc.org

For this compound, the recognition would be driven by a combination of factors:

The Urea Moiety : This group is a powerful pharmacophore, capable of acting as both a hydrogen bond donor (the two N-H groups) and acceptor (the carbonyl oxygen). This directional bonding is often critical for anchoring the ligand in the binding site.

The Phenyl Ring : This group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

The Pentan-3-yl Group : This non-polar alkyl group contributes to binding through hydrophobic interactions, fitting into a non-polar pocket in the receptor, which can be crucial for both affinity and selectivity.

By analyzing these interactions, researchers can understand the structural and chemical basis for the ligand's biological activity and design new molecules with enhanced or modified properties. mdpi.com

Structure-Based Computational Design of this compound Analogues

The structure-based computational design of analogues for a lead compound like this compound is a cornerstone of modern drug discovery and materials science. This approach leverages knowledge of the three-dimensional structure of a biological target or the physicochemical properties of the compound itself to design new molecules with improved efficacy, selectivity, or other desired characteristics. For phenylurea derivatives, this process often involves exploring the structure-activity relationships (SAR) by systematically modifying different regions of the molecule. sci-hub.senih.gov

In the context of designing analogues of this compound, computational models would typically divide the molecule into three key segments: the alkyl group (pentan-3-yl), the central urea moiety, and the aromatic phenyl ring. sci-hub.se Structure-based design strategies often rely on an iterative cycle of design, synthesis, and testing, with computational tools playing a critical role in the design phase.

Key Computational Strategies:

Molecular Docking: If the biological target of this compound is known (e.g., an enzyme or receptor), molecular docking simulations can predict how analogues would bind. These simulations place the ligand into the binding site of the target protein and score the interaction, helping to prioritize which analogues to synthesize. For instance, studies on N-pyrazole, N'-aryl ureas have successfully used crystallographic data to understand binding modes within the p38 kinase enzyme, where the phenyl ring of the urea fits into a specific pocket. columbia.edu This highlights the importance of the phenyl group's interactions, a feature that would be a key focus when designing analogues of this compound. columbia.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of known analogues, a predictive model can be built to estimate the activity of newly designed, unsynthesized molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for this compound would guide the design of analogues that retain these key features while modifying other parts of the structure to improve secondary properties.

Analogue Design and SAR Exploration:

Research on similar phenylurea compounds demonstrates that modifications to both the alkyl and aryl substituents can have significant effects on activity. sci-hub.se For this compound, a computational design strategy would explore variations such as:

Alkyl Group Modification: The pentan-3-yl group could be replaced with other alkyl chains (linear or branched), cycloalkyl groups, or moieties containing heteroatoms to probe the size and shape of the binding pocket.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on the phenyl ring can alter electronic properties and create new interactions with a target. frontiersin.org For example, the addition of a 4-chlorophenyl group in place of the phenyl ring has been explored in other urea series. columbia.edu

The findings from these computational approaches can be summarized to guide synthetic efforts, as shown in the hypothetical design table below.

| Analogue ID | Modification on this compound | Design Rationale | Predicted Outcome |

|---|---|---|---|

| APP-001 | Replace pentan-3-yl with cyclopentyl | Introduce conformational rigidity | Potentially increased binding affinity |

| APP-002 | Add 4-chloro substituent to phenyl ring | Enhance hydrophobic interactions | Improved potency |

| APP-003 | Add 3-methoxy substituent to phenyl ring | Introduce hydrogen bond acceptor | Altered selectivity profile |

| APP-004 | Replace phenyl with pyridin-3-yl | Introduce hydrogen bond acceptor and improve solubility | Enhanced pharmacokinetic properties |

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. researchgate.net These theoretical calculations provide valuable data that can aid in the structural elucidation of newly synthesized compounds and offer a deeper understanding of their electronic structure and vibrational modes.

Vibrational Spectroscopy (FT-IR): DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the infrared (IR) vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. These calculations allow for the unambiguous assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching of the urea group, and phenyl ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations can help resolve ambiguities in complex experimental spectra and are particularly useful for distinguishing between different isomers or conformers. The accuracy of predicted chemical shifts depends heavily on the level of theory, basis set, and proper consideration of solvent effects.

A hypothetical table of predicted spectroscopic data for the most stable conformer of this compound, based on DFT calculations, is presented below.

| Spectroscopic Property | Predicted Value (DFT/B3LYP) | Assignment/Comment |

|---|---|---|

| IR Frequency (C=O stretch) | ~1690-1710 cm⁻¹ (scaled) | Characteristic urea carbonyl vibration. |

| IR Frequency (N-H stretch) | ~3300-3400 cm⁻¹ (scaled) | Associated with the urea N-H groups. |

| ¹H NMR Chemical Shift (N-H) | ~8.5-9.5 ppm | Phenyl-adjacent N-H proton, deshielded. |

| ¹H NMR Chemical Shift (N-H) | ~6.0-7.0 ppm | Alkyl-adjacent N-H proton. |

| ¹³C NMR Chemical Shift (C=O) | ~155-160 ppm | Urea carbonyl carbon. |

These computational tools provide a powerful complement to experimental investigation, enabling a detailed molecular-level understanding of this compound and guiding the rational design of its future analogues.

Structure Activity Relationship Sar Studies of 1 Pentan 3 Yl 3 Phenylurea and Its Analogues

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of phenylurea derivatives is significantly influenced by the electronic and steric properties of substituents on the phenyl ring.

Electronic Effects: The electronic properties of substituents on the phenyl ring of phenylurea derivatives play a crucial role in their biological activity. The presence of electron-withdrawing or electron-donating groups can alter the molecule's interaction with its target. For instance, in a series of N-(substituted phenylurea) diazaphosphore derivatives studied for their anticancer activity, electronic properties were a key factor. dntb.gov.ua Similarly, the addition of a benzoyl group and its homologs to hydroxyurea (B1673989) derivatives, which increased lipophilic and electronic properties, also led to an increase in cytotoxic activity. researchgate.net

Steric Effects: The size and shape of substituents (steric properties) also have a profound impact on how these molecules fit into their biological targets. In a study of pyrazole (B372694) urea-based inhibitors of p38 MAP kinase, it was found that while lipophilic groups appended to the phenyl nucleus could improve potency, saturating the phenyl ring or separating it from the urea (B33335) by one or two carbon atoms resulted in decreased binding affinity. columbia.edu This suggests a specific spatial requirement for optimal activity. Furthermore, the substitution pattern on the phenyl ring is critical. Studies on Schiff bases have shown that meta- and para-substituted derivatives exhibit greater antifungal and antibacterial activities compared to ortho-substituted or unsubstituted derivatives. researchgate.net

The table below summarizes the impact of various substituents on the biological activity of phenylurea analogues.

| Substituent Position | Substituent Type | Effect on Activity | Example Compound Class |

| Phenyl Ring | Lipophilic groups | Can improve potency | Pyrazole urea derivatives columbia.edu |

| Phenyl Ring | Saturated ring | Decreased binding affinity | Pyrazole urea derivatives columbia.edu |

| Phenyl Ring | Polar groups (e.g., pyridine) | Lowers potency | Pyrazole urea derivatives columbia.edu |

| Phenyl Ring (meta, para) | Methyl group | Enhanced antifungal/antibacterial | Schiff bases researchgate.net |

| Urea Moiety | Replacement of N-H with CH2 or N-methyl | Significant loss of activity | Pyrazole urea derivatives columbia.edu |

| Urea Moiety | Replacement with thiourea (B124793) | Decreased binding potency | Pyrazole urea derivatives columbia.edu |

Role of Chirality and Stereochemistry in Modulating Biological Effects

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many compounds, including 1-pentan-3-yl-3-phenylurea and its analogues. leffingwell.comjuniperpublishers.com The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target, as proteins and other biological macromolecules are themselves chiral. nih.gov

For many drugs, only one enantiomer (one of the two mirror-image forms of a chiral molecule) is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. juniperpublishers.com This stereoselectivity is due to the specific three-dimensional fit required for a molecule to bind to its receptor or enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds.

In the study of phenylurea derivatives, QSAR models have been developed to predict various biological activities. For example, a QSAR study on 1-(benzoyloxy)urea compounds and their derivatives yielded an equation that relates the cytotoxic activity to electronic (σ) and steric (Es) parameters. researchgate.net This model can be used to predict the anticancer potency of new analogues.

Modern QSAR approaches often integrate machine learning and deep learning techniques to handle large and complex datasets, improving the predictive power of the models. researchgate.netscielo.br These advanced methods can analyze unstructured data and uncover complex relationships between molecular features and biological responses. researchgate.net For instance, a robust and predictive QSAR model was constructed for a series of imidazole (B134444) derivatives with anti-melanoma activity using artificial intelligence algorithms, allowing for the design of potentially more active analogues. scielo.br

QSAR studies on phenylurea-substituted 2,4-diamino-pyrimidines as anti-malarial agents have indicated that lipophilicity is a key driver of improved activity. nih.gov However, these studies also highlighted that the most active compounds suffered from high lipophilicity, poor aqueous solubility, and low permeability, demonstrating the need to balance different physicochemical properties in drug design. nih.gov

The table below illustrates the application of QSAR in phenylurea research.

| Compound Class | Biological Activity | Key QSAR Findings |

| 1-(benzoyloxy)urea derivatives | Anticancer | Cytotoxic activity correlated with electronic and steric parameters researchgate.net |

| Imidazole derivatives | Anti-melanoma | AI-based model enabled design of more active analogues scielo.br |

| Phenylurea-substituted 2,4-diamino-pyrimidines | Anti-malarial | Lipophilicity identified as a key driver of activity nih.gov |

Fragment-Based Design and Scaffold Hopping Strategies for Phenylurea Modifications

Fragment-Based Design:

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govyoutube.com These fragments are then optimized and grown into more potent, lead-like molecules. nih.gov This approach is complementary to high-throughput screening and has proven effective in discovering novel inhibitors. nih.govyoutube.com The process typically involves screening a library of fragments, validating the hits, and then elaborating on them to improve their binding affinity and other properties. nih.gov

In the context of phenylurea derivatives, FBDD can be used to explore new chemical space and identify novel scaffolds. For example, a fragment-based approach was successfully used to identify dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) as a ligand for perforin (B1180081), a protein involved in immune responses. nih.gov Subsequent structure-guided modifications of this fragment led to the development of potent inhibitors. nih.gov

Scaffold Hopping:

Scaffold hopping is a computational technique used in drug design to identify new molecular scaffolds that can mimic the biological activity of a known active compound. nih.gov This strategy is particularly useful for discovering compounds with novel intellectual property or improved physicochemical properties.

For phenylurea derivatives, scaffold hopping can be employed to replace the core phenylurea structure with other chemical motifs while retaining the key interactions with the biological target. A topology-based scaffold hopping approach was used to optimize a hit molecule with anticancer properties, leading to a new generation of analogues with retained activity but reduced affinity for off-target GPCRs. nih.gov

The table below highlights the application of these strategies in phenylurea research.

| Strategy | Description | Application in Phenylurea Research |

| Fragment-Based Design | Building potent inhibitors from small, weakly binding fragments. nih.govyoutube.com | Identification of dapsone as a perforin ligand, leading to potent inhibitors. nih.gov |

| Scaffold Hopping | Replacing a molecular scaffold with a new one while maintaining biological activity. nih.gov | Generation of new anticancer analogues with improved selectivity. nih.gov |

Pharmacophore Modeling and Ligand-Based Design for this compound Research

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. dovepress.comfiveable.me These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

Ligand-Based Design:

In the absence of a known 3D structure of the biological target, pharmacophore models can be developed based on a set of known active ligands. This is known as ligand-based pharmacophore modeling. fiveable.me By aligning the structures of active molecules, common chemical features can be identified and used to create a pharmacophore model. This model can then be used to screen large compound libraries to identify new molecules with the potential to be active.

For phenylurea derivatives, ligand-based pharmacophore modeling has been used to understand their interactions with various targets. For example, a pharmacophore model for phenylurea herbicides was developed based on their structural features, identifying hydrophobic features, aromatic rings, and hydrogen-bond acceptors as key elements for binding. researchgate.net

Structure-Based Design:

When the 3D structure of the target protein is available, structure-based pharmacophore models can be generated by analyzing the key interaction points within the binding site. fiveable.me This approach allows for a more rational design of ligands that are complementary to the target's binding pocket.

Pharmacophore models can be applied in various stages of drug discovery, including virtual screening to filter large compound libraries, lead optimization to improve the potency of hit compounds, and predicting potential ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. dovepress.com

The table below summarizes the key aspects of pharmacophore modeling in the context of phenylurea research.

| Modeling Approach | Basis of Model | Application | Example |

| Ligand-Based | Alignment of known active ligands fiveable.me | Virtual screening, lead optimization dovepress.com | Identifying key features for phenylurea herbicide binding researchgate.net |

| Structure-Based | Analysis of the target's 3D binding site fiveable.me | Rational design of complementary ligands | Not explicitly detailed in the provided context |

Investigation of Key Binding Domains and Molecular Interactions Influencing Activity

The biological activity of this compound and its analogues is determined by their specific interactions with their biological targets at the molecular level. Understanding these interactions is crucial for designing more potent and selective inhibitors.

Key Binding Domains:

Phenylurea derivatives have been shown to bind to various protein domains. For instance, in the context of photosystem II inhibition, the phenylurea moiety of an inhibitor was predicted to bind to the plastoquinone (B1678516) head group binding domain of the D1 protein. nih.gov In the case of kinase inhibition, phenylurea-based inhibitors have been shown to bind to the ATP binding site, often in a "DFG-out" conformation, which is an inactive state of the kinase. ox.ac.uk Some phenylurea derivatives also act as allosteric inhibitors, binding to a site remote from the active site and inducing a conformational change that inactivates the enzyme. rsc.org

Molecular Interactions:

The binding of phenylurea derivatives to their targets is stabilized by a network of molecular interactions, including hydrogen bonds, hydrophobic interactions, and stacking interactions.

Hydrogen Bonds: The urea moiety is a key hydrogen bonding motif. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. For example, in the binding of a phenylurea inhibitor to the D1 protein, hydrogen bonds were observed with the side chain of serine and the peptide carbonyl of alanine. nih.gov Similarly, in the inhibition of p38 MAP kinase, the urea hydrogens form hydrogen bonds with the carboxylate oxygen of glutamate (B1630785) and the urea oxygen with the N-H of aspartate. columbia.edu

Stacking Interactions: The aromatic phenyl ring can participate in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site, or with cofactors like FAD. researchgate.net

The table below summarizes the key binding domains and molecular interactions for phenylurea derivatives.

| Target | Binding Domain | Key Molecular Interactions | Example Compound Class |

| Photosystem II D1 Protein | Plastoquinone binding domain | Hydrogen bonds, hydrophobic contacts nih.gov | Phenylurea herbicides |

| p38 MAP Kinase | ATP binding site | Hydrogen bonds (urea moiety) columbia.edu | Pyrazole urea-based inhibitors columbia.edu |

| Cytokinin Oxidase/Dehydrogenase | Substrate binding site | Hydrogen bonds (urea backbone), stacking interactions researchgate.net | Phenylurea-based cytokinin inhibitors |

| Akt Kinase | Allosteric site | Covalent-allosteric interactions rsc.org | Phenylurea-based allosteric inhibitors |

Mechanistic Investigations of 1 Pentan 3 Yl 3 Phenylurea S Molecular Actions

Identification of Molecular Targets and Ligand Binding Sites at a Molecular Level

There is currently no available information in scientific literature identifying the specific molecular targets or ligand binding sites of 1-Pentan-3-yl-3-phenylurea.

Exploration of Binding Modes and Dynamics via Experimental and Computational Techniques

No experimental or computational studies have been published that explore the binding modes and dynamics of this compound with any biological target.

Elucidation of Cellular Pathways and Molecular Networks Affected by this compound

Research elucidating the cellular pathways and molecular networks affected by this compound has not been documented in the available scientific record.

Enzymatic Modulation and Inhibition Kinetics in Biochemical Assays

There are no biochemical assay data available that describe the enzymatic modulation or inhibition kinetics of this compound.

Studies of Protein-Ligand Interactions and Conformational Changes Induced by Binding

No studies have been published that investigate the protein-ligand interactions or any conformational changes that may be induced by the binding of this compound.

Investigations into Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms of action for this compound in biological systems have not been investigated or reported in the scientific literature.

Future Directions and Emerging Research Avenues for Phenylurea Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and is poised to significantly impact the design and optimization of phenylurea compounds. nih.govbusinesschemistry.org These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov By leveraging ML algorithms, researchers can predict the biological activity, toxicity, and pharmacokinetic properties of novel phenylurea derivatives before they are synthesized, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming laboratory experiments. optibrium.comresearchgate.net

The application of explainable AI is also crucial in this context, as it provides insights into the decision-making process of the ML models. nih.gov This allows medicinal chemists to understand the structural features that are critical for a compound's activity and to make more informed decisions in the optimization process. nih.gov As the availability of high-quality biological data increases, the predictive power of these models will continue to improve, making AI and ML indispensable tools in the future of phenylurea chemistry. ijsetpub.com

Advanced Analytical Techniques for Real-time Mechanistic Monitoring and Structural Characterization

The development and application of advanced analytical techniques are crucial for gaining a deeper understanding of the mechanisms of action and for the precise structural characterization of phenylurea compounds. nih.govtezu.ernet.in Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are fundamental for the separation, identification, and quantification of phenylurea derivatives and their metabolites. nih.govtezu.ernet.innih.gov

For real-time mechanistic monitoring, techniques that can probe molecular interactions at a high resolution are becoming increasingly important. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy, for example, offers atomic-level resolution for the structural characterization of proteins in their solid form, which can be invaluable for studying the interaction of phenylurea compounds with their biological targets. nih.gov Fourier-transform infrared spectroscopy (FTIR) is another powerful tool for examining the secondary structure of proteins and can be used to assess structural changes upon binding of a phenylurea ligand. nih.gov

Furthermore, post-column photolysis and derivatization (PPD) detector systems coupled with HPLC can enhance the specificity of detection for phenylurea herbicides in environmental samples. nih.gov These advanced methods allow for the trace analysis of these compounds in complex matrices like drinking water and surface waters. nih.gov The ongoing development of more sensitive and selective analytical methods will continue to be a key driver in elucidating the intricate biological pathways influenced by phenylurea compounds and in ensuring their safe and effective use. nih.gov

Expansion of Synthetic Scope to Novel Phenylurea Architectures and Heterocyclic Fusions

The synthesis of novel phenylurea derivatives with diverse structural architectures is a cornerstone of advancing their therapeutic and agrochemical potential. mdpi.comnih.govresearchgate.net Current research focuses on expanding the synthetic scope to create compounds with improved properties, such as increased potency, selectivity, and metabolic stability. nih.govresearchgate.net This involves the development of new synthetic routes and the modification of existing ones to allow for the introduction of a wider range of functional groups and structural motifs. nih.govnih.gov

A particularly promising area is the creation of heterocyclic fusions, where a heterocyclic ring system is fused to the phenylurea core. airo.co.innih.govresearchgate.net This approach can lead to compounds with unique three-dimensional shapes and electronic properties, which can result in novel biological activities. airo.co.in The synthesis of these complex molecules often requires multi-step reaction sequences, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in The development of efficient one-pot synthesis methods is also a key area of focus to streamline the production of these novel architectures. researchgate.net

Researchers are actively exploring the synthesis of benzoylphenylurea (B10832687) derivatives, which have shown significant antitumor activities. nih.gov The structure-activity relationship studies of these compounds focus on the strategic placement and nature of substituents on the aryl rings to maximize their efficacy. nih.gov The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of next-generation phenylurea compounds with superior performance characteristics. mdpi.comnih.gov

Multi-Omics Approaches in Elucidating Comprehensive Compound Interactions within Biological Systems

For example, transcriptomic analysis can reveal changes in gene expression patterns in response to treatment with a phenylurea derivative, providing clues about the cellular pathways that are affected. nih.gov Proteomics can then be used to identify changes in protein levels and post-translational modifications, offering further insight into the downstream effects of the compound. researchgate.net Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways and provide a snapshot of the physiological state of the cell or organism. nih.gov

The integration of these large and complex datasets requires sophisticated bioinformatics tools and statistical methods. nih.govmdpi.com The insights gained from multi-omics studies can be invaluable for identifying biomarkers of efficacy and toxicity, understanding mechanisms of resistance, and discovering new therapeutic or agrochemical applications for phenylurea compounds. thermofisher.comuclastresslab.org This comprehensive systems-level approach is expected to play a pivotal role in the future of phenylurea research, enabling a more rational and informed approach to compound development. uclastresslab.org

Development of Novel Methodologies for Exploring Complex Biological Systems

The exploration of the effects of phenylurea compounds in complex biological systems necessitates the development and application of novel experimental methodologies. Beyond traditional in vitro assays, there is a growing need for methods that can more accurately recapitulate the in vivo environment and provide a more dynamic and physiologically relevant understanding of a compound's activity.

The use of advanced cell culture models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, allows for the study of phenylurea compounds in a more tissue-like context. These models can provide more predictive data on a compound's efficacy and toxicity compared to conventional 2D cell cultures.

Furthermore, advanced imaging techniques, such as high-content imaging and in vivo imaging, are enabling the visualization of cellular and physiological responses to phenylurea compounds in real-time. These methods can provide valuable spatial and temporal information about a compound's distribution, target engagement, and downstream effects.

The development of novel chemical probes and biosensors is another important area. These tools can be designed to specifically report on the activity of certain enzymes or the levels of specific metabolites, providing a more direct readout of a compound's effect on a particular biological pathway. The continued innovation in these and other methodologies will be critical for unraveling the complex interactions of phenylurea compounds within living systems and for translating basic research findings into practical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.